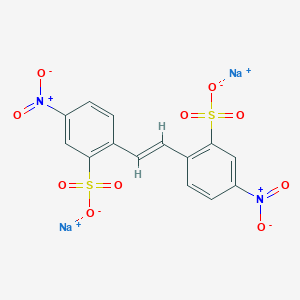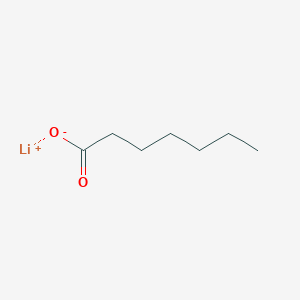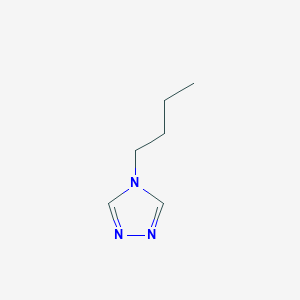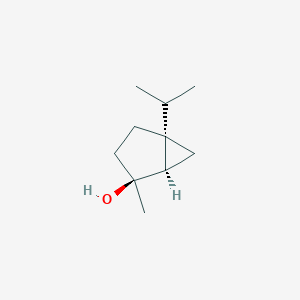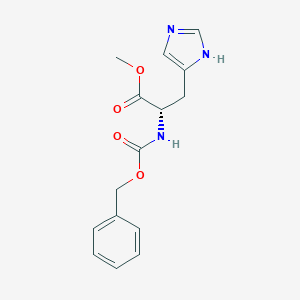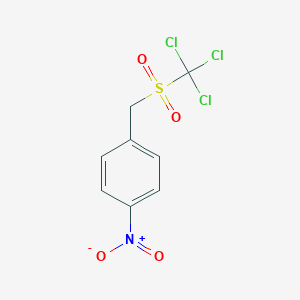
4-Nitrobenzyl trichloromethyl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrobenzyl trichloromethyl sulfone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as NBD chloride and is commonly used as a fluorescent probe in biochemical and physiological studies. In
Wirkmechanismus
The mechanism of action of 4-Nitrobenzyl trichloromethyl sulfone involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in the formation of a stable adduct that can be detected using fluorescence spectroscopy. The fluorescence intensity of the adduct is directly proportional to the amount of target molecule present in the sample.
Biochemische Und Physiologische Effekte
4-Nitrobenzyl trichloromethyl sulfone has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or function of cells and can be used in live-cell imaging studies. However, it is important to note that the compound can react with other nucleophiles in the sample, leading to non-specific labeling.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-Nitrobenzyl trichloromethyl sulfone in lab experiments is its high sensitivity and specificity for labeling target molecules. It can be used in a wide range of applications, including live-cell imaging, protein-protein interaction studies, and enzyme kinetics studies. However, the compound has some limitations, including non-specific labeling and the need for specialized equipment for fluorescence detection.
Zukünftige Richtungen
There are several future directions for research on 4-Nitrobenzyl trichloromethyl sulfone. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for the compound, such as in drug discovery and diagnostics. Additionally, further studies are needed to better understand the limitations of the compound and to develop strategies to overcome these limitations.
Conclusion:
In summary, 4-Nitrobenzyl trichloromethyl sulfone is a valuable tool for scientific research due to its unique properties as a fluorescent probe. The compound has been widely used in various biochemical and physiological studies and has potential for further development in the future. However, it is important to carefully consider the advantages and limitations of the compound when using it in lab experiments.
Synthesemethoden
The synthesis of 4-Nitrobenzyl trichloromethyl sulfone involves the reaction of 4-nitrobenzyl alcohol with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with triphenylphosphine and carbon tetrachloride to obtain 4-Nitrobenzyl trichloromethyl sulfone. This synthesis method has been widely used in various research studies.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzyl trichloromethyl sulfone has been used as a fluorescent probe in various biochemical and physiological studies. It is commonly used to label proteins, nucleic acids, and lipids in cells and tissues. This compound has also been used to study the kinetics of enzyme reactions, protein-protein interactions, and cellular signaling pathways.
Eigenschaften
CAS-Nummer |
15894-01-6 |
|---|---|
Produktname |
4-Nitrobenzyl trichloromethyl sulfone |
Molekularformel |
C8H6Cl3NO4S |
Molekulargewicht |
318.6 g/mol |
IUPAC-Name |
1-nitro-4-(trichloromethylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H6Cl3NO4S/c9-8(10,11)17(15,16)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
InChI-Schlüssel |
MIHZYBSIFQUIEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Synonyme |
p-Nitrobenzyltrichloromethyl sulfone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
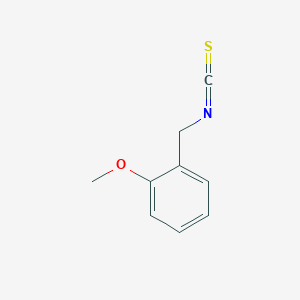
![Cyclohexene, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B100678.png)
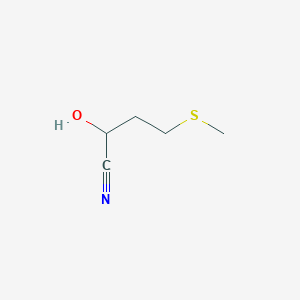
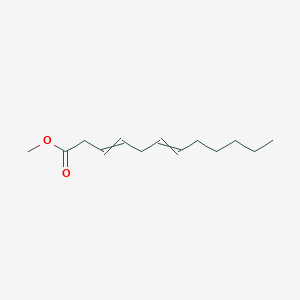
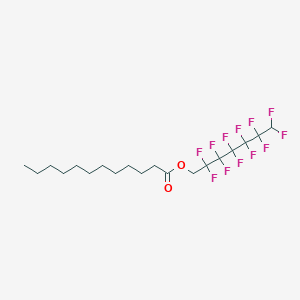
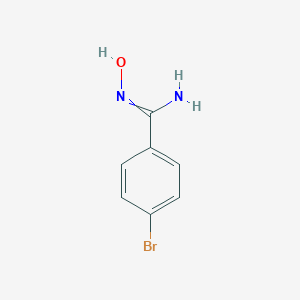
![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
